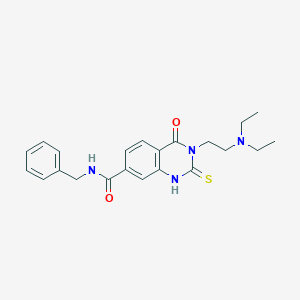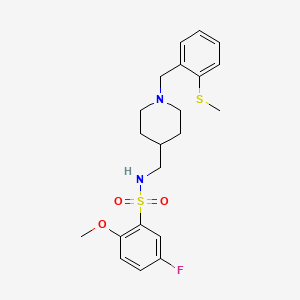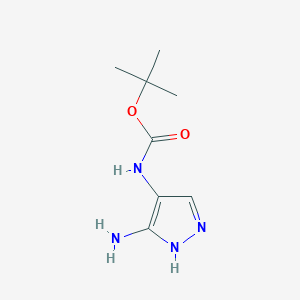![molecular formula C54H36 B2376363 [9]Cycloparaphenylene CAS No. 1092522-74-1](/img/structure/B2376363.png)
[9]Cycloparaphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9Cycloparaphenylene” is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . It can be considered as the smallest possible armchair carbon nanotube, and is a type of carbon nanohoop .
Synthesis Analysis
The synthesis of “9Cycloparaphenylene” involves L-shaped diphenylcyclohexane monomers undergoing cyclotrimerization under the influence of [Ni (cod) 2 ]/bipy . The cyclic trimer formed was then converted to “9Cycloparaphenylene” by acid-mediated aromatization .Molecular Structure Analysis
The X-ray crystal-structure analysis and VT NMR analysis of the cyclic trimer confirmed its triangle structure and interesting cyclohexane-flipping behavior in solution . The first X-ray crystal structure of “9Cycloparaphenylene” is also described .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “9Cycloparaphenylene” include cyclotrimerization and acid-mediated aromatization . The cyclotrimerization is influenced by [Ni (cod) 2 ]/bipy .Scientific Research Applications
Carbon Nanohoop Structures
[9]Cycloparaphenylene, characterized as a “carbon nanohoop,” exhibits a structural resemblance to carbon nanotubes. The synthesis and characterization of these macrocycles have revealed unique properties, stimulating significant interest in materials science for their potential applications (Jasti, Bhattacharjee, Neaton, & Bertozzi, 2008).
Optical and Electronic Properties
These structures have been found to possess intriguing optoelectronic properties. Time-dependent density functional theory studies and simulations indicate that this compound chromophores exhibit counterintuitive properties for conjugated organic materials, including superior fluorescence due to self-trapping of excitons (Adamska et al., 2014).
Unique Physical Phenomena
There is a dynamic range of size-dependent optical and electronic properties exhibited by [n]Cycloparaphenylenes (or "carbon nanohoops"), especially in the smaller size regime of n = 5-12. This unique class of polycyclic aromatic hydrocarbons has garnered attention for their novel structural, optical, and electronic characteristics (Darzi & Jasti, 2015).
Crystal Structure Analysis
The crystal structure of [10]Cycloparaphenylene has been determined, providing deeper insight into the molecular architecture of these compounds. This understanding aids in furthering the applications of these molecules in various scientific fields (Kayahara, Sakamoto, Suzuki, & Yamago, 2012).
Topological Descriptors in Chemistry
Cycloparaphenylenes' structural features make them important in prescriptive quantitative structure-activity and property relationship (QSAR/QSPR) modeling studies. Their molecular topology is critical in predicting chemical properties and behavior (Prabhu et al., 2021).
Synthesis Methodologies
Advancements in the synthesis of [n]Cycloparaphenylenes, including this compound, have opened up new avenues in materials science and supramolecular chemistry. The evolving methodologies and the resulting optoelectronic properties of these structures are vital for future applications (Hirst & Jasti, 2012).
Emerging Applications in Nanotechnology
Recent research highlights the potential application of carbon nanohoops, including this compound, in diverse fields due to their unique physical properties. The structural tunability of these atom-precise materials paves the way for innovative applications (Leonhardt & Jasti, 2019).
Safety and Hazards
Future Directions
Recent advances in the design and synthesis of novel cycloparaphenylene (CPP)-based 2catenanes have been presented . These advances not only enrich the family of topologically complex nanocarbons, but also potentially widen the application scope of conjugated carbon materials, thus greatly promoting the creation of novel functional carbon materials for practical use .
Mechanism of Action
Target of Action
9Cycloparaphenylene (9CPP) is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . It can be considered as the smallest possible armchair carbon nanotube . The primary targets of 9CPP are the radially oriented p orbitals of the benzene rings .
Mode of Action
The interaction of 9CPP with its targets involves the strained and distorted aromatic systems of the benzene rings . The strain energy of the bent aromatic system is a key factor in the synthesis of 9CPP . The compound’s mode of action is largely determined by its unique architectural features .
Biochemical Pathways
The synthesis of 9CPP involves a series of biochemical pathways. Monolithiation of diiodobenzene and subsequent addition of benzoquinone generates a syn diol . This is then alkylated with methyl iodide to produce diiodide . Portions of diiodide are converted to diboronate in preparation for a tandem Suzuki coupling/macrocyclization sequence . The resulting macrocycles are then aromatized to produce 9CPP .
Pharmacokinetics
The pharmacokinetics of 9The compound’s unique structure and the strain energy of its bent aromatic system may influence its bioavailability .
Result of Action
The result of 9CPP’s action is the formation of a unique macrocycle structure . X-ray crystal-structure analysis and VT NMR analysis of the cyclic trimer formed during the synthesis of 9CPP confirmed its triangle structure and interesting cyclohexane-flipping behavior in solution .
Action Environment
The action of 9CPP is influenced by environmental factors. For instance, the strain energy of the bent aromatic system, which is a key factor in the synthesis of 9CPP, is influenced by the curvature and rigidity of the cyclohexadiene unit used in the synthesis . Additionally, the efficiency of the Suzuki coupling/macrocyclization sequence, which is a critical step in the synthesis of 9CPP, may be affected by the conditions under which the reaction is carried out .
Properties
IUPAC Name |
decacyclo[32.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29.230,33]tetrapentaconta-1(36),2(54),3,5(53),6(52),7,9(51),10(50),11,13(49),14(48),15,17(47),18(46),19,21(45),22,24,26,28,30,32,34,37,39,41,43-heptacosaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H36/c1-2-38-4-3-37(1)39-5-7-41(8-6-39)43-13-15-45(16-14-43)47-21-23-49(24-22-47)51-29-31-53(32-30-51)54-35-33-52(34-36-54)50-27-25-48(26-28-50)46-19-17-44(18-20-46)42-11-9-40(38)10-12-42/h1-36H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBQSMROYIVIJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is []Cycloparaphenylene ([9]CPP) and how is it synthesized?
A1: []Cycloparaphenylene ([9]CPP) belongs to a class of molecules called "carbon nanohoops" characterized by a cyclic structure composed of benzene rings directly connected in a para position. This creates a hoop-like shape resembling a short segment of a carbon nanotube. [] The synthesis generally involves a multi-step process utilizing Diels-Alder reactions and nickel-mediated coupling reactions. One common method involves the cyclotrimerization of L-shaped diphenylcyclohexane monomers using a nickel catalyst like [Ni(cod)2] in the presence of a ligand like bipyridine. A final reductive aromatization step is then used to generate the fully conjugated []CPP structure. []
Q2: What are some interesting structural features of []CPP?
A2: []CPP is comprised of nine benzene rings, resulting in a relatively strained macrocycle. X-ray crystallography studies have confirmed the planar conformation of []CPP. [] This structural characteristic influences its photophysical properties and host-guest chemistry, particularly its ability to selectively bind guest molecules within its cavity. []
Q3: How does the structure of []CPP impact its photophysical properties?
A3: The size and rigidity of the []CPP structure influence its electronic transitions and excited state dynamics. Studies have shown that []CPP exhibits fluorescence with a quantum yield of 0.46. [] Computational studies have also been used to investigate the excited state dynamics of []CPP, revealing the presence of near-degenerate S1 and S2 states separated by a narrow energy gap, leading to overlapping absorption bands in the visible spectrum. [] The triplet excited state behavior has also been explored using transient absorption spectroscopy, demonstrating the significance of radiative decay pathways for this molecule. []
Q4: Can []CPP be chemically modified, and if so, how do these modifications affect its properties?
A4: Yes, []CPP can be functionalized with various substituents. Researchers have successfully synthesized derivatives containing carbomethoxy, N-phenylphthalimido, and fluorine atoms. [, ] The incorporation of electron-withdrawing fluorine atoms, for example, has been shown to influence both the photophysical and electrochemical properties of the resulting fluorinated []CPP. []
Q5: What are some potential applications of []CPP and related cycloparaphenylenes?
A5: Due to their unique structural and electronic properties, []CPP and other cycloparaphenylenes hold promise for various applications. These include:
- Building blocks for carbon nanotubes: Their hoop-like structure makes them potential precursors or templates for controlled nanotube synthesis. []
- Host molecules: The defined cavity of []CPP allows for the selective inclusion of guest molecules through CH-π interactions, opening possibilities in supramolecular chemistry and materials science. []
- Optoelectronic materials: Their fluorescence and electronic properties make them attractive candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. []
Q6: Has []CPP been investigated for any biological applications?
A6: While not as extensively studied as other carbon nanomaterials, []CPP has been explored for its potential effects on plants. Transcriptome analysis of Arabidopsis thaliana seedlings treated with []CPP revealed minimal impact, suggesting low toxicity. Interestingly, the study found upregulation of the AT1G05880 (ARIADNE 12) gene, associated with hypoxia response, indicating this gene as a potential marker for nanocarbon molecule treatment. []
Q7: What are the future directions for research on []CPP?
A7: Continued research on []CPP and related carbon nanohoops will likely focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
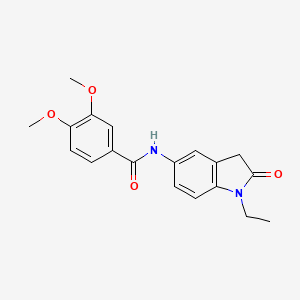
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2376281.png)
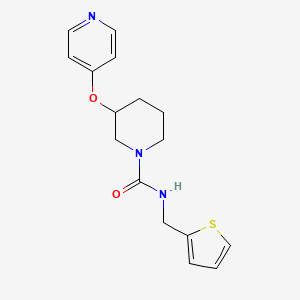
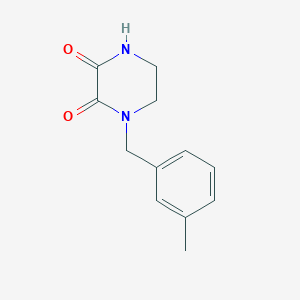
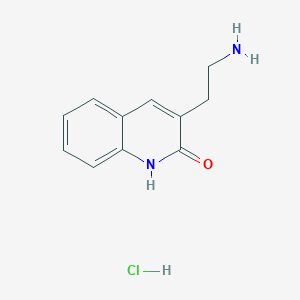

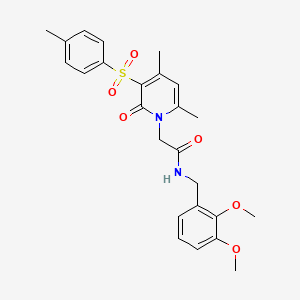
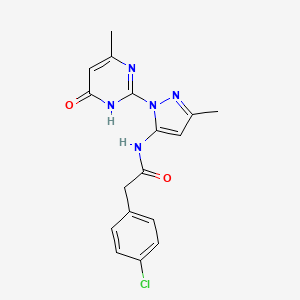

![1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2376296.png)
